Sodium gualenate
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Overview
Description
Sodium gualenate is a water-soluble derivative of azulene, a natural product found in chamomile. It is known for its anti-inflammatory properties and is primarily used in the treatment of duodenal ulcers, gastric ulcers, and gastritis . This compound is also used in the treatment of inflammation of the mouth and throat, such as pharyngitis, tonsillitis, stomatitis, and conjunctivitis .
Preparation Methods
Sodium gualenate can be synthesized from guaiazulene through sulfonation. The synthetic route involves the reaction of guaiazulene with sulfuric acid, followed by neutralization with sodium hydroxide to form this compound . Industrial production methods often involve stabilizing the compound with cornstarch during tableting to prevent decomposition .
Chemical Reactions Analysis
Sodium gualenate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include sulfuric acid for sulfonation and sodium hydroxide for neutralization . Major products formed from these reactions include various derivatives of this compound, depending on the specific reaction conditions.
Scientific Research Applications
Sodium gualenate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Medicine: It is used in the treatment of gastrointestinal disorders, such as duodenal ulcers, gastric ulcers, and gastritis.
Mechanism of Action
Sodium gualenate exerts its effects through several mechanisms:
Inhibition of Histamine Release: It inhibits the release of histamine from inflammatory cells, reducing inflammation.
Prostaglandin Synthesis: This compound increases the synthesis of prostaglandin E2 in the mucosa, promoting granulation formation and epithelial cell regeneration.
Reduction of Pepsin Activity: It can reduce the activity of pepsin, protecting the mucosa from damage.
Comparison with Similar Compounds
Sodium gualenate is unique due to its specific anti-inflammatory and wound-healing properties. Similar compounds include:
Guaiazulene: The parent compound of this compound, known for its anti-inflammatory properties.
Azulene: Another derivative of chamomile with anti-inflammatory effects.
Sodium azulene sulfonate: A similar compound with comparable therapeutic applications
This compound stands out due to its water solubility and stability when formulated with cornstarch, making it suitable for various pharmaceutical applications .
Properties
CAS No. |
6223-35-4 |
---|---|
Molecular Formula |
C15H18NaO3S |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
sodium;3,8-dimethyl-5-propan-2-ylazulene-1-sulfonate |
InChI |
InChI=1S/C15H18O3S.Na/c1-9(2)12-6-5-10(3)15-13(8-12)11(4)7-14(15)19(16,17)18;/h5-9H,1-4H3,(H,16,17,18); |
InChI Key |
ALJAEUGLKAEWPT-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)S(=O)(=O)[O-].[Na+] |
SMILES |
CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)S(=O)(=O)O.[Na] |
6223-35-4 | |
Synonyms |
1,4-dimethyl-7-(1-methylethyl)-azulenesulfonic acid azulene SN guaiazulene sulfonic acid hachi-azule N Na salt of azulene SN sodium guaiazulene sulfonate sodium gualenate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of sodium gualenate?
A1: this compound has the empirical formula [C15H17NaO3S·1/2H2O] []. While the exact molecular weight isn't explicitly mentioned, this formula indicates a molecular weight of approximately 317 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Researchers have extensively characterized this compound using various spectroscopic techniques. This includes IR and UV-absorption spectrometry, 1D (1H, 13C) and 2D (1H-1H COSY, HMQC, HMBC) nuclear magnetic resonance spectroscopy, and mass spectroscopy []. These techniques allowed for the attribution of spectrograms to specific structures and positions within the molecule. The study also analyzed the modes of vibration for functional groups and fragmentation patterns observed in mass spectrometry.
Q3: How is this compound typically formulated for pharmaceutical applications?
A3: this compound is formulated into various dosage forms, including granules for oral administration [, , , , ] and gargles for topical application in the oral cavity []. In gargles, thickening agents such as carboxymethylcellulose sodium (CMCNa), sodium polyacrylate (PANa), and sodium alginate (AGNa) are investigated for their impact on this compound release profiles [].
Q4: Are there specific analytical methods for quantifying this compound in pharmaceutical formulations?
A4: Yes, several analytical methods have been developed for the accurate and precise quantification of this compound. These methods primarily utilize high-performance liquid chromatography (HPLC) coupled with various detection techniques [, , , , , ]. One study employed a reversed-phase HPLC method with UV detection at 293 nm to determine this compound levels in L-glutamine and this compound granules [].
Q5: Has this compound been investigated for its potential to interact with drug transporters or metabolizing enzymes?
A5: While the provided research focuses heavily on analytical methods and some applications, there is limited information available regarding the specific interactions of this compound with drug transporters or metabolizing enzymes. Further research is necessary to fully understand these aspects of its pharmacological profile.
Q6: What are the applications of this compound in a clinical setting?
A6: Research suggests that this compound is primarily used for its anti-inflammatory properties, particularly in the context of oral health. It's found in formulations like gargles intended to treat various oral inflammatory conditions, such as pharyngitis, tonsillitis, stomatitis, and oral wounds [].
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